N'-{2-(2-chlorophenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}-N,N-dimethylpropane-1,3-diamine
Description
N'-{2-(2-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}-N,N-dimethylpropane-1,3-diamine is a synthetic oxazole derivative characterized by a 1,3-oxazole core substituted at the 2-position with a 2-chlorophenyl group, at the 4-position with a 4-methylphenylsulfonyl moiety, and at the 5-position with a dimethylpropane-1,3-diamine chain. The 4-methylphenylsulfonyl group enhances metabolic stability and modulates electronic properties, while the dimethylpropane-1,3-diamine chain contributes to solubility and hydrogen-bonding interactions .
Properties
IUPAC Name |
N-[2-(2-chlorophenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]-N',N'-dimethylpropane-1,3-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O3S/c1-15-9-11-16(12-10-15)29(26,27)21-20(23-13-6-14-25(2)3)28-19(24-21)17-7-4-5-8-18(17)22/h4-5,7-12,23H,6,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MERLTOQFSCISTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC=C3Cl)NCCCN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-{2-(2-chlorophenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}-N,N-dimethylpropane-1,3-diamine is a synthetic compound with potential biological activities. Its structure includes an oxazole ring, which is known for various pharmacological properties. This article explores its biological activity, focusing on its antibacterial, enzyme inhibition, and other therapeutic potentials.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C21H24ClN3O3S
- Molecular Weight : 433.95 g/mol
Structural Features
| Feature | Description |
|---|---|
| Oxazole Ring | Contains a 1,3-oxazole moiety linked to a sulfonamide group. |
| Chlorophenyl Group | Substituted at the 2-position of the oxazole. |
| Sulfonamide Group | Contributes to antibacterial and enzyme inhibitory activities. |
Antibacterial Activity
Research indicates that compounds with similar structural features exhibit significant antibacterial properties. In studies involving derivatives of oxazole and sulfonamides, moderate to strong activity against various bacterial strains was observed.
Case Study Findings :
- Compounds similar to this compound showed effective inhibition against Salmonella typhi and Bacillus subtilis.
- The compound's structural analogs demonstrated IC50 values ranging from 0.63 µM to 6.28 µM against urease, indicating potential as a urease inhibitor .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been studied extensively:
-
Acetylcholinesterase (AChE) Inhibition :
- Compounds with similar structures have shown strong AChE inhibitory activity, which is crucial for treating neurodegenerative diseases.
- The most active derivatives reported IC50 values significantly lower than standard inhibitors.
- Urease Inhibition :
Other Biological Activities
In addition to antibacterial and enzyme inhibition, the compound may exhibit:
- Anti-inflammatory Properties : Similar compounds have shown anti-inflammatory effects in various models.
- Anticancer Activity : The oxazole ring is associated with anticancer properties in certain derivatives.
Research Findings Summary
The following table summarizes key findings from research on compounds related to this compound:
| Activity Type | Observed Effect | IC50 Values (µM) |
|---|---|---|
| Antibacterial | Moderate to Strong | Varies by strain |
| AChE Inhibition | Strong | < 6.28 |
| Urease Inhibition | Strong | 1.13 - 6.28 |
| Anti-inflammatory | Potentially Effective | Not specified |
| Anticancer | Potentially Effective | Not specified |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural homology with several oxazole derivatives, differing primarily in substituents on the oxazole ring, sulfonyl groups, and amine side chains. Below is a comparative analysis:
Key Findings from Comparative Studies
Sulfonyl Group Impact :
- The 4-methylphenylsulfonyl group in the target compound confers higher lipophilicity compared to 4-chlorophenylsulfonyl () or bromophenylsulfonyl () derivatives. This enhances membrane permeability but may reduce aqueous solubility .
- Triphenylphosphonium ylide substituents () introduce cationic character, improving mitochondrial targeting but increasing molecular weight .
Amine Chain Variations :
- The dimethylpropane-1,3-diamine chain in the target compound supports hydrogen bonding with biological targets, as evidenced by its use in kinase inhibitor scaffolds (). Morpholine analogues () exhibit rigid cyclic amines, reducing conformational flexibility .
Electronic and Spectroscopic Properties :
- ¹H NMR spectra for the target compound and its analogues show distinct aromatic proton shifts (δ 7.38–7.90 ppm) influenced by electron-withdrawing sulfonyl groups ().
- The absence of a pyrimidinyl group (cf. ) in the target compound simplifies synthetic routes but may limit π-π stacking interactions .
Data Tables
Table 1: Physicochemical Properties of Selected Analogues
| Compound | Molecular Weight | Melting Point (°C) | LogP* (Predicted) | Hydrogen Bond Donors |
|---|---|---|---|---|
| Target Compound | 487.98 | Not reported | 3.5 | 1 |
| 4-[2-(2-Chlorophenyl)-4-(4-Cl-PhSO₂)oxazol | 451.31 | Not reported | 4.2 | 0 |
| Triphenylphosphonium ylide derivative | 582.97 | 211–213 | 5.8 | 0 |
*LogP calculated using ACD/Labs software.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
